(2S,4R)-2-[(Dimethylamino)carbonyl]-4-hydroxy-1-pyrrolidinecarboxylic Acid-d6 4-Nitrobenzyl Ester
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Overview
Description
(2S,4R)-2-[(Dimethylamino)carbonyl]-4-hydroxy-1-pyrrolidinecarboxylic Acid-d6 4-Nitrobenzyl Ester is a complex organic compound characterized by its unique structural features. This compound contains a nitrophenyl group, a pyrrolidine ring, and a carbamoyl group with deuterium substitutions. Its intricate structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-2-[(Dimethylamino)carbonyl]-4-hydroxy-1-pyrrolidinecarboxylic Acid-d6 4-Nitrobenzyl Ester typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyrrolidine ring, introduction of the nitrophenyl group, and incorporation of the carbamoyl group with deuterium substitutions. Common reagents used in these reactions include protecting groups, coupling agents, and deuterated reagents to achieve the desired isotopic labeling.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as flow microreactor systems can be employed to improve the efficiency and sustainability of the synthesis process . These systems allow for precise control of reaction conditions, leading to higher throughput and reduced waste.
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-2-[(Dimethylamino)carbonyl]-4-hydroxy-1-pyrrolidinecarboxylic Acid-d6 4-Nitrobenzyl Ester can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine.
Substitution: The hydroxyl group on the pyrrolidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a palladium catalyst), and nucleophiles (e.g., alkyl halides). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions include nitro derivatives, amines, and substituted pyrrolidine derivatives. These products can be further utilized in various applications, including drug development and material science.
Scientific Research Applications
(2S,4R)-2-[(Dimethylamino)carbonyl]-4-hydroxy-1-pyrrolidinecarboxylic Acid-d6 4-Nitrobenzyl Ester has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S,4R)-2-[(Dimethylamino)carbonyl]-4-hydroxy-1-pyrrolidinecarboxylic Acid-d6 4-Nitrobenzyl Ester involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the carbamoyl group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(4-Nitrophenyl)methyl (2S,4R)-2-[bis(methyl)carbamoyl]-4-hydroxypyrrolidine-1-carboxylate: Similar structure but without deuterium substitutions.
(4-Nitrophenyl)methyl (2S,4R)-2-[bis(ethyl)carbamoyl]-4-hydroxypyrrolidine-1-carboxylate: Similar structure with ethyl groups instead of deuterium-labeled methyl groups.
Uniqueness
The presence of deuterium substitutions in (2S,4R)-2-[(Dimethylamino)carbonyl]-4-hydroxy-1-pyrrolidinecarboxylic Acid-d6 4-Nitrobenzyl Ester enhances its stability and alters its metabolic profile, making it unique compared to its non-deuterated analogs. This uniqueness can be advantageous in drug development, as deuterium-labeled compounds often exhibit improved pharmacokinetic properties.
Properties
IUPAC Name |
(4-nitrophenyl)methyl (2S,4R)-2-[bis(trideuteriomethyl)carbamoyl]-4-hydroxypyrrolidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O6/c1-16(2)14(20)13-7-12(19)8-17(13)15(21)24-9-10-3-5-11(6-4-10)18(22)23/h3-6,12-13,19H,7-9H2,1-2H3/t12-,13+/m1/s1/i1D3,2D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZKPLXDHCYIAMH-KQPDIFDNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1CC(CN1C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(C(=O)[C@@H]1C[C@H](CN1C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])O)C([2H])([2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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